Cas no 337925-63-0 (1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl-)
![1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- structure](https://ja.kuujia.com/scimg/cas/337925-63-0x500.png)
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl-
- (4-ETHOXY-BENZYL)-(1-METHYL-1H-BENZOIMIDAZOL-5-YL)-AMINE
- N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
- AC1LG1MF
- CBMicro_012921
- CTK4H1248
- N-(4-ethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine
- Oprea1_575934
- Oprea1_693771
- STK048134
- CHEMBL1412216
- 337925-63-0
- HMS2343E22
- 3-Hydroxypyridine, sodium salt
- SR-01000441430-1
- AKOS000301254
- N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine
- SMSF0011889
- SMR000070543
- (4-Ethoxybenzyl)-(1-methyl-1H-benzoimidazol-5-yl)amine
- CS-0327725
- N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-5-amine
- WAY-234988
- VU0034536-1
- SR-01000441430
- N-(4-Ethoxybenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine
- DTXSID50354106
- MLS000099152
- BIM-0012876.P001
- CB00541
-
- MDL: MFCD02048324
- インチ: InChI=1S/C17H19N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-10,12,18H,3,11H2,1-2H3
- InChIKey: IFJIDNKDMZHYLE-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C)C=N3
計算された属性
- せいみつぶんしりょう: 281.15300
- どういたいしつりょう: 281.152812
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.1
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.14
- ふってん: 477°Cat760mmHg
- フラッシュポイント: 242.3°C
- 屈折率: 1.602
- PSA: 39.08000
- LogP: 3.65710
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- セキュリティ情報
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398395-5g |
N-(4-ethoxybenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine |
337925-63-0 | 98% | 5g |
¥9156.00 | 2024-05-18 | |
Crysdot LLC | CD11141186-5g |
N-(4-Ethoxybenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine |
337925-63-0 | 97% | 5g |
$874 | 2024-07-17 |
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl- 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1H-Benzimidazol-5-amine,N-[(4-ethoxyphenyl)methyl]-1-methyl-に関する追加情報
1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl-
1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl- is a chemical compound with the CAS registry number 337925-63-0. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzimidazole ring system substituted with an ethoxyphenylmethyl group at the nitrogen atom and a methyl group at position 1. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl- typically involves multi-step organic reactions. One common approach is the condensation of o-amino phenol derivatives with carbonyl compounds under acidic or basic conditions. The presence of directing groups like the ethoxyphenylmethyl and methyl substituents plays a crucial role in controlling the regioselectivity of these reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
Benzimidazole derivatives, including 1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl-, have garnered significant attention in the field of drug discovery due to their diverse biological activities. Studies have shown that these compounds exhibit potential anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in 2023 demonstrated that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation, making it a promising candidate for targeted therapy development.
In addition to its pharmaceutical applications, 1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl- has been explored for its role in materials science. Its aromaticity and heterocyclic nature make it suitable for use as a building block in constructing advanced materials such as organic semiconductors and coordination polymers. Recent studies have highlighted its ability to form stable metal complexes with transition metals like copper and zinc, which exhibit unique electronic properties suitable for applications in sensors and catalysis.
The chemical stability and reactivity of 1H-Benzimidazol-5-amine, N-[(4-ethoxyphenyl)methyl]-1-methyl- also make it an attractive candidate for use in analytical chemistry. It has been employed as a chelating agent in various spectroscopic techniques to study metal-ligand interactions. Furthermore, its ability to act as a pH-sensitive probe has been utilized in environmental monitoring applications to detect heavy metal ions in aqueous solutions.
The structural versatility of this compound allows for further functionalization to tailor its properties for specific applications. For example, researchers have explored the substitution of the ethoxyphenylmethyl group with other electron-donating or withdrawing groups to modulate its electronic characteristics. These modifications have led to the development of novel materials with improved performance in electronic devices.
In conclusion, 1H-Benzimidazol-5
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